molecular formula C8H9NO4 B1417622 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 878670-01-0

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1417622
CAS No.: 878670-01-0
M. Wt: 183.16 g/mol
InChI Key: OKWFGRCXESHPLV-UHFFFAOYSA-N
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Description

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a functionalized 2-pyridone derivative that serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry research. The 2-pyridone core is recognized as a versatile bioisostere for amides, phenyl rings, and other heterocycles, allowing researchers to fine-tune the lipophilicity, solubility, and metabolic stability of novel compounds . This compound provides a versatile chemical template for the design and development of new bioactive molecules. Recent scientific investigations highlight the significant potential of the 2-pyridone scaffold, particularly in the development of ligands for the human cannabinoid receptor type II (CB2R) . Activation of CB2R is a promising therapeutic strategy for mediating analgesic and anti-inflammatory processes without the central adverse effects associated with the CB1 receptor . Furthermore, molecular frameworks incorporating the 2-pyridone structure are being explored for their antimicrobial properties, with studies investigating their action against targets such as bacterial DNA gyrase . Researchers can utilize this carboxylic acid functionalized pyridone for further derivatization, for example, by coupling with various amines to create novel carboxamide libraries for structure-activity relationship (SAR) studies and high-throughput screening .

Properties

IUPAC Name

2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-3-5(10)9(2)7(11)6(4)8(12)13/h3,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFGRCXESHPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Yield Key Conditions Advantages
Heterocyclization 68% Ethanol, RT, 24 h Mild, regioselective
Hydrothermal >80% 100–180°C, 24–72 h Solvent-free, high crystallinity
Base-Mediated 86% Reflux, K₂CO₃, 8 h High yield, scalable
Mo(CO)₆-Mediated 45% 70°C, Mo(CO)₆, 24 h Versatile for substituent variation
LiH-Assisted N/A 40°C, LiH, 14 h Controlled stepwise synthesis

Critical Considerations

  • Substituent Compatibility : Hydroxy and methyl groups require precise positioning to avoid side reactions.
  • Purification : Recrystallization (ethanol/methanol) or column chromatography is essential for high purity.
  • Scalability : Hydrothermal and base-mediated methods show promise for industrial-scale production.

Scientific Research Applications

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exhibit notable activity against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from antimicrobial studies:

Pathogen Compound Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6-Hydroxy derivative8 µg/mL
Escherichia coli6-Hydroxy derivative8 µg/mL
Candida albicans6-Hydroxy derivative16 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Applications

Recent studies have highlighted the potential of this compound in anticancer research. Its derivatives have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain analogs exhibited cytotoxicity levels significantly greater than standard chemotherapeutic agents such as doxorubicin. The following table illustrates the cytotoxicity data:

Compound IC50 (µM) Comparison Agent Activity Level
Analog A0.4Doxorubicin2.5x more active
Analog B0.7-Moderate
Analog C0.9-Moderate

The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases, indicating a promising avenue for further investigation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Colon Cancer Study : In a preclinical model, treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections associated with biofilms.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, influencing biochemical pathways. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s unique substitution pattern (1,4-dimethyl and 6-hydroxy groups) distinguishes it from other pyridine-3-carboxylic acid derivatives. Key comparisons include:

Compound Name Substituents (Positions) Key Properties/Applications Similarity Score*
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 1-Me, 4-Me, 6-OH, 2-Oxo, 3-COOH High thermal stability, dye applications Reference
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-27-1) 5-Me, 6-Oxo, 3-COOH Structural analog; unknown bioactivity 0.95
6-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 10357-91-2) 6-OH, 2-Oxo, 3-COOH Research reagent; lacks methyl groups 0.86
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 6-isoPr, 2-Oxo, 3-COOH Irritant (HazardClass Xi); steric effects N/A
Cl-PAMOPC (derivative) 1,4-Me, 6-OH, 3-CN, azo-dye substituent Image-sensor color filter (ΔE <5 after tests) N/A

*Similarity scores based on Tanimoto coefficients from structural databases .

Solubility and Stability

  • Target Compound Derivatives : The azo dye derivative Cl-PAMOPC exhibits solubility >0.1 wt% in PGMEA, critical for industrial coating processes .
  • Methyl vs. Hydroxyl Analogs : The 1,4-dimethyl groups in the target compound likely enhance hydrophobicity compared to unmethylated analogs like 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 10357-91-2), which is supplied in research-grade solutions (25 µL, 10 mM) .
  • Thermal Stability : Cl-PAMOPC’s decomposition temperature (263°C) surpasses many analogs, attributed to its halogenated azo group and rigid pyridone core .

Biological Activity

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 27074-03-9) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • Melting Point : 275-277 °C
  • Density : 1.32 g/cm³ (predicted)
  • pKa : 3.77 (predicted)

Pharmacological Properties

Dihydropyridines are recognized for their role as calcium channel blockers and have been extensively studied for their cardiovascular effects. The biological activities of 6-hydroxy derivatives include:

  • Antihypertensive Effects : Several studies have indicated that compounds similar to 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine exhibit significant antihypertensive properties through calcium channel modulation.
  • Antitumor Activity : Research has shown that dihydropyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
  • Antibacterial Properties : Some derivatives of dihydropyridines have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence that certain dihydropyridine compounds can protect neuronal cells from oxidative stress and neurotoxicity.

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry investigated the antihypertensive effects of various dihydropyridine analogs. The results indicated that specific substitutions on the pyridine ring significantly enhanced calcium channel blocking activity, leading to reduced blood pressure in hypertensive rat models .

Case Study 2: Antitumor Activity

In a recent investigation published in MDPI, researchers explored the cytotoxic effects of 3,4-dihydro-2(1H)-pyridones, including derivatives of 6-hydroxy compounds. The study found that these compounds effectively inhibited the proliferation of prostate cancer cells through apoptosis induction .

Case Study 3: Antibacterial Effects

Research conducted on various dihydropyridine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that hydroxyl substitutions enhance antibacterial efficacy .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntihypertensiveCalcium channel blockade
AntitumorInduction of apoptosis
AntibacterialInhibition of bacterial growth

Q & A

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability .
  • Co-crystallization : Use co-solvents (PEG 400) to enhance aqueous solubility without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Reactant of Route 2
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6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

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